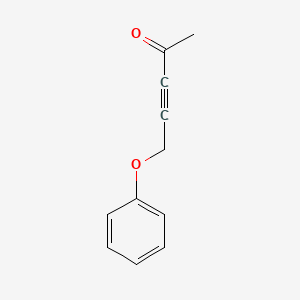
(2-Methyl-3-propanoyloxypropyl) propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-3-propanoyloxypropyl) propanoate is an organic compound with the molecular formula C10H18O4 It is a propanoate ester derivative, characterized by the presence of a propanoate group attached to a 2-methyl-3-propanoyloxypropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-propanoyloxypropyl) propanoate typically involves esterification reactions. One common method is the reaction between 2-methyl-3-hydroxypropyl propanoate and propanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-3-propanoyloxypropyl) propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Methyl-3-hydroxypropyl propanoate and propanoic acid.
Oxidation: Various carboxylic acids or ketones.
Reduction: 2-Methyl-3-propanoyloxypropyl alcohol.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-3-propanoyloxypropyl) propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methyl-3-propanoyloxypropyl) propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-hydroxypropyl propanoate
- Propanoic acid esters
- 2-Methylpropanoic acid derivatives
Uniqueness
(2-Methyl-3-propanoyloxypropyl) propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
54932-83-1 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(2-methyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C10H18O4/c1-4-9(11)13-6-8(3)7-14-10(12)5-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
LCHSSYJMPNSABL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(C)COC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)

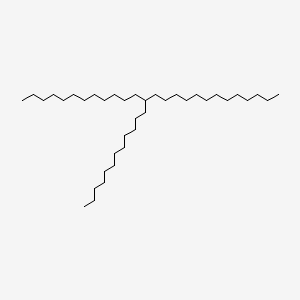
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)

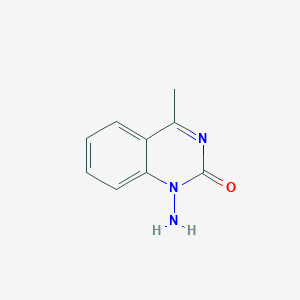
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
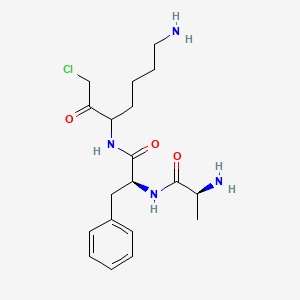


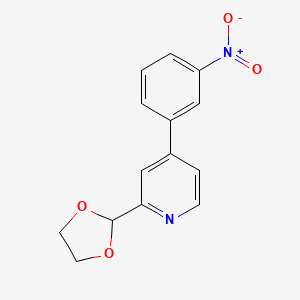

![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
